molecular formula C14H14F3N3 B1376127 [3-(3-Amino-phenyl)-5-trifluoromethyl-pyridin-2-yl]-dimethyl-amine CAS No. 1311279-91-0

[3-(3-Amino-phenyl)-5-trifluoromethyl-pyridin-2-yl]-dimethyl-amine

Cat. No. B1376127
CAS RN: 1311279-91-0
M. Wt: 281.28 g/mol
InChI Key: OIQWMLJRTVRUFE-UHFFFAOYSA-N
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Description

The compound seems to be a derivative of trifluoromethylpyridine (TFMP), which is an important structural motif in active agrochemical and pharmaceutical ingredients . TFMP derivatives are thought to have unique physicochemical properties due to the combination of the fluorine atom and the pyridine moiety .


Synthesis Analysis

While specific synthesis methods for this compound were not found, TFMP derivatives are generally synthesized via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine, and the other relying on the assembly of pyridine from a trifluoromethyl-containing building block .

Scientific Research Applications

Synthesis and Potential as Anticancer Agents

A study by Hafez & El-Gazzar (2020) focused on synthesizing novel pyridine derivatives, including those related to [3-(3-Amino-phenyl)-5-trifluoromethyl-pyridin-2-yl]-dimethyl-amine, for their potential as anticancer agents. The research specifically targeted the synthesis of compounds with varying heterocyclic rings and evaluated their antitumor activity against liver, colon, and breast cancer cell lines.

Efficient Synthesis Techniques

Rahmani et al. (2018) in their research published in ACS combinatorial science, detailed an efficient synthesis of pyridine-pyrimidines, including derivatives related to the compound , using a triazine diphosphonium hydrogen sulfate ionic liquid. This method provides a more efficient approach to synthesizing these compounds, which are crucial in various scientific applications (Rahmani et al., 2018).

Use in Heterocyclic Synthesis

The work by Fadda et al. (2012) on enaminonitriles in heterocyclic synthesis highlighted the use of compounds similar to this compound in synthesizing new pyrazole, pyridine, and pyrimidine derivatives. This emphasizes the compound's utility in creating diverse heterocyclic structures, which are vital in pharmaceutical research and material science (Fadda et al., 2012).

Spectroelectrochemical Properties

A study by Hua et al. (2016) investigated the redox-active properties of a pyridin-4-ylphenylamine ligand, similar to the compound , when incorporated into a metal-organic framework. This research provides insights into the electronic delocalization in framework systems and demonstrates the compound's potential in developing electroactive materials (Hua et al., 2016).

Modification of Poly Vinyl Alcohol/Acrylic Acid Hydrogels

In a study by Aly & El-Mohdy (2015), amines, including structures related to this compound, were used to modify poly vinyl alcohol/acrylic acid hydrogels. This modification improved the thermal stability and biological activity of these polymers, highlighting the compound's potential in medical applications (Aly & El-Mohdy, 2015).

Synthesis and Structure of Copper(I) Complexes

Research by Dehghanpour et al. (2007) explored the synthesis and structure of copper(I) complexes using ligands similar to the compound . This research contributes to our understanding of the coordination chemistry involving pyridyl-based ligands and their potential applications in catalysis and material science (Dehghanpour et al., 2007).

Future Directions

TFMP derivatives are expected to have many novel applications in the future, particularly in the agrochemical and pharmaceutical industries .

properties

IUPAC Name

3-(3-aminophenyl)-N,N-dimethyl-5-(trifluoromethyl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14F3N3/c1-20(2)13-12(9-4-3-5-11(18)6-9)7-10(8-19-13)14(15,16)17/h3-8H,18H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIQWMLJRTVRUFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C=C(C=N1)C(F)(F)F)C2=CC(=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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